2-[4-(2-Fluorophenyl)piperazin-1-yl]-4,6-dimethoxy-1,3,5-triazine
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Overview
Description
2-[4-(2-Fluorophenyl)piperazin-1-yl]-4,6-dimethoxy-1,3,5-triazine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a fluorophenyl group and a triazine ring substituted with two methoxy groups. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-4,6-dimethoxy-1,3,5-triazine typically involves the reaction of 2-fluorophenylpiperazine with a triazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of solvents such as hexane, toluene, methyl ethyl ketone, dimethoxyethane, tetrahydrofurane, dimethylformamide, or tert-butanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Fluorophenyl)piperazin-1-yl]-4,6-dimethoxy-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.
Scientific Research Applications
2-[4-(2-Fluorophenyl)piperazin-1-yl]-4,6-dimethoxy-1,3,5-triazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-4,6-dimethoxy-1,3,5-triazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways . Molecular docking studies have shown that the binding site of the compound in certain receptors may differ from that of other conventional inhibitors .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[4-(2-Fluorophenyl)piperazin-1-yl]-4,6-dimethoxy-1,3,5-triazine include:
- 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-thioxoacetamide
- 4-[(4-(2-Fluorophenyl)piperazin-1-yl)methyl]-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
- 2-(4-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)benzyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively interact with certain molecular targets makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H18FN5O2 |
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Molecular Weight |
319.33 g/mol |
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-4,6-dimethoxy-1,3,5-triazine |
InChI |
InChI=1S/C15H18FN5O2/c1-22-14-17-13(18-15(19-14)23-2)21-9-7-20(8-10-21)12-6-4-3-5-11(12)16/h3-6H,7-10H2,1-2H3 |
InChI Key |
DCXOCWJDMDCOIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3F)OC |
Origin of Product |
United States |
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